Cas no 2137142-37-9 (tert-butyl N-(1R)-1-(2-methylphenyl)-3-oxopropylcarbamate)

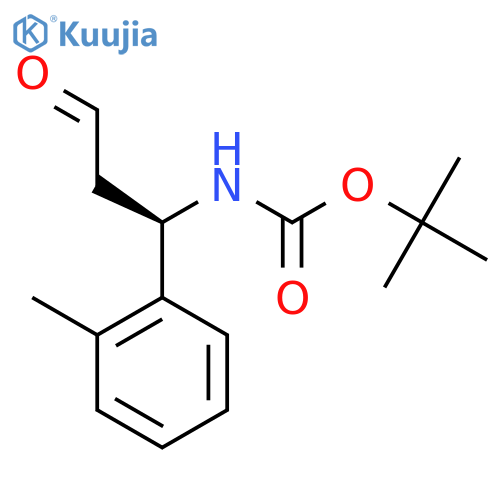

2137142-37-9 structure

商品名:tert-butyl N-(1R)-1-(2-methylphenyl)-3-oxopropylcarbamate

tert-butyl N-(1R)-1-(2-methylphenyl)-3-oxopropylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(1R)-1-(2-methylphenyl)-3-oxopropylcarbamate

- tert-butyl N-[(1R)-1-(2-methylphenyl)-3-oxopropyl]carbamate

- EN300-1163572

- 2137142-37-9

-

- インチ: 1S/C15H21NO3/c1-11-7-5-6-8-12(11)13(9-10-17)16-14(18)19-15(2,3)4/h5-8,10,13H,9H2,1-4H3,(H,16,18)/t13-/m1/s1

- InChIKey: QSGADVNKDNJJQB-CYBMUJFWSA-N

- ほほえんだ: O(C(N[C@H](CC=O)C1C=CC=CC=1C)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 263.15214353g/mol

- どういたいしつりょう: 263.15214353g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 309

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 55.4Ų

tert-butyl N-(1R)-1-(2-methylphenyl)-3-oxopropylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1163572-10000mg |

tert-butyl N-[(1R)-1-(2-methylphenyl)-3-oxopropyl]carbamate |

2137142-37-9 | 10000mg |

$4606.0 | 2023-10-03 | ||

| Enamine | EN300-1163572-250mg |

tert-butyl N-[(1R)-1-(2-methylphenyl)-3-oxopropyl]carbamate |

2137142-37-9 | 250mg |

$985.0 | 2023-10-03 | ||

| Enamine | EN300-1163572-2500mg |

tert-butyl N-[(1R)-1-(2-methylphenyl)-3-oxopropyl]carbamate |

2137142-37-9 | 2500mg |

$2100.0 | 2023-10-03 | ||

| Enamine | EN300-1163572-50mg |

tert-butyl N-[(1R)-1-(2-methylphenyl)-3-oxopropyl]carbamate |

2137142-37-9 | 50mg |

$900.0 | 2023-10-03 | ||

| Enamine | EN300-1163572-500mg |

tert-butyl N-[(1R)-1-(2-methylphenyl)-3-oxopropyl]carbamate |

2137142-37-9 | 500mg |

$1027.0 | 2023-10-03 | ||

| Enamine | EN300-1163572-1.0g |

tert-butyl N-[(1R)-1-(2-methylphenyl)-3-oxopropyl]carbamate |

2137142-37-9 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1163572-5000mg |

tert-butyl N-[(1R)-1-(2-methylphenyl)-3-oxopropyl]carbamate |

2137142-37-9 | 5000mg |

$3105.0 | 2023-10-03 | ||

| Enamine | EN300-1163572-100mg |

tert-butyl N-[(1R)-1-(2-methylphenyl)-3-oxopropyl]carbamate |

2137142-37-9 | 100mg |

$943.0 | 2023-10-03 | ||

| Enamine | EN300-1163572-1000mg |

tert-butyl N-[(1R)-1-(2-methylphenyl)-3-oxopropyl]carbamate |

2137142-37-9 | 1000mg |

$1070.0 | 2023-10-03 |

tert-butyl N-(1R)-1-(2-methylphenyl)-3-oxopropylcarbamate 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

2137142-37-9 (tert-butyl N-(1R)-1-(2-methylphenyl)-3-oxopropylcarbamate) 関連製品

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬